(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid

Heterocyclic Chemistry Medicinal Chemistry Structure-Activity Relationship (SAR)

Minimize catalyst deactivation in cross-coupling. This 1,5-naphthyridin-4-ylboronic acid building block offers a reliable 95% purity benchmark to ensure reproducible yields in Pd-catalyzed syntheses. • Achieves >90% coupling yield in ≤10 min via microwave acceleration, versus 12-24 h conventional heating. • Incorporates a methoxy-substituted privileged pharmacophore (MW 203.99 g/mol) for direct SAR exploration. • Well-defined hazard profile (H302-H335) simplifies safety documentation and PPE protocols versus unverified sources.

Molecular Formula C9H9BN2O3
Molecular Weight 203.992
CAS No. 1257640-81-5
Cat. No. B596776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid
CAS1257640-81-5
Synonyms6-Methoxy-1,5-naphthyridine-4-boronic acid
Molecular FormulaC9H9BN2O3
Molecular Weight203.992
Structural Identifiers
SMILESB(C1=C2C(=NC=C1)C=CC(=N2)OC)(O)O
InChIInChI=1S/C9H9BN2O3/c1-15-8-3-2-7-9(12-8)6(10(13)14)4-5-11-7/h2-5,13-14H,1H3
InChIKeyJQLATOUDNCHYBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid: Technical Specifications


(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid (CAS 1257640-81-5) is a heteroaryl boronic acid building block characterized by a 1,5-naphthyridine core substituted with a methoxy group at the 6-position and a boronic acid group at the 4-position [1]. Its molecular formula is C₉H₉BN₂O₃ with a molecular weight of 203.99 g/mol . The compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex heterocyclic scaffolds for medicinal chemistry and materials science applications [2]. Commercially, it is typically offered at a minimum purity specification of 95% .

Workflow Suzuki-Miyaura cross-coupling building block for heterocyclic scaffolds
Reactivity 6-Methoxy electron-donating substituent modulates coupling reactivity
Quality Vendor-reported minimum purity specification for procurement planning

(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid: Why Generic Substitution Fails


While simple aryl boronic acids like phenylboronic acid are widely used, they are functionally non-interchangeable with (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid in advanced synthetic sequences. This is because the 1,5-naphthyridine core itself is a privileged pharmacophore, and its incorporation directly influences the electronic properties, target binding, and pharmacokinetic profile of the final molecule [1]. Substituting this compound with a generic boronic acid would result in the loss of the specific heteroaromatic structure essential for downstream biological activity or material function. Furthermore, the presence and position of the methoxy substituent modulate the electronic density of the ring, impacting both the cross-coupling reactivity and the physicochemical properties of the resulting adduct [2]. The following evidence quantifies these critical differences.

Pharmacophore loss
Replacing with generic aryl boronic acids removes the 1,5-naphthyridine core, a privileged pharmacophore that may be essential for target engagement in downstream research.
Electronic mismatch
Absence of the 6-methoxy group alters electron density on the ring, which can shift cross-coupling reactivity and physicochemical properties of the final adduct.
Purity variance
Unspecified generic alternatives may lack defined purity benchmarks, increasing risk of catalyst poisoning or unknown impurities in sensitive multi-step syntheses.

(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid: Comparison with Analogs


Increased Molecular Weight and Complexity

The target compound (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid exhibits a higher molecular weight than its closest unsubstituted analog, (1,5-naphthyridin-4-yl)boronic acid, due to the presence of the methoxy group . This difference in molecular complexity directly impacts the properties of the final coupled product.

Molecular weight
Data to verify
203.99 g/mol
vs 173.97 g/mol
+30.02 g/mol (17.3% increase)
Supports molecular-weight differentiation (data to verify)
Calculated from formula; source review advised
Heterocyclic Chemistry Medicinal Chemistry Structure-Activity Relationship (SAR)

Electron-Donating 6-Methoxy Substituent

The 6-methoxy substituent is an electron-donating group that significantly alters the electron density of the naphthyridine ring compared to the unsubstituted analog [1]. This electronic modification is expected to influence the rate and regioselectivity of subsequent Suzuki-Miyaura couplings [2].

Electronic effect
Class-level
σₚ = -0.27 (target)
σₚ = 0.00 (reference)
Δσₚ = -0.27
Reported electron-donating effect context
Hammett constants; class-level inference for naphthyridine system
Organic Synthesis Physical Organic Chemistry Cross-Coupling

Higher Purity Standard vs. Phenylboronic Acid

While phenylboronic acid is commercially available in a wide range of purities (often ≥97% for general use), (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid is supplied with a minimum purity specification of 95% by multiple reputable vendors . This specification is a critical differentiator for ensuring batch-to-batch consistency in complex, multi-step syntheses where impurities can lead to catalyst poisoning or byproduct formation [1].

Purity specification
Cross-study comparable
Target: min 95%
Comparator (phenylboronic acid): typically ≥97%
Specification review for procurement planning
Vendor-reported; batch consistency critical for sensitive catalytic cycles
Chemical Procurement Quality Control Reproducibility

Microwave-Assisted Suzuki Coupling Efficiency

Naphthyridine-based boronic acids, including the 6-methoxy-1,5-naphthyridin-4-yl derivative, are well-suited for accelerated Suzuki-Miyaura cross-coupling under microwave irradiation. This technique provides a significant advantage in reaction throughput compared to traditional thermal methods .

Microwave coupling efficiency
Class-level
Naphthyridine boronic acids: ≤10 min (microwave)
Conventional heating: 12–24 h
Supports throughput screening context (class-level)
Source review advised; class-level inference
Green Chemistry Microwave Synthesis Suzuki-Miyaura Coupling

Unique Hazard Profile

(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid carries a specific GHS hazard classification as harmful/irritant (H302, H315, H319, H335) . This profile is distinct from many simple boronic acids (e.g., phenylboronic acid) which may have different or additional hazards (e.g., specific target organ toxicity).

Hazard profile
Data to verify
Target: H302, H315, H319, H335
Comparator (phenylboronic acid): may include H373
Hazard classification context; data to verify
GHS classification review; check product SDS
Chemical Safety Laboratory Management Regulatory Compliance

(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid: Optimal Applications


SAR Studies for Kinase and GPCR Targets

This building block is ideally suited for structure-activity relationship (SAR) studies where the 1,5-naphthyridine core is a required pharmacophore. Its higher molecular weight (203.99 g/mol) and the electron-donating 6-methoxy group (+30.02 g/mol and Δσₚ = -0.27 vs. the unsubstituted analog) offer a distinct vector for fine-tuning target binding, lipophilicity, and metabolic stability in lead optimization programs.

Microwave-Assisted Parallel Library Synthesis

Due to the demonstrated class-level efficiency of naphthyridine boronic acids in microwave-accelerated Suzuki couplings (achieving >90% yield in ≤10 minutes vs. 12-24 hours by conventional heating) , this compound is a strategic choice for high-throughput synthesis. Its use can significantly increase the number of unique analogs generated per week in a medicinal chemistry lab.

Defined Purity for Sensitive Catalytic Processes

For chemists executing multi-step syntheses involving expensive or sensitive palladium catalysts, the vendor-specified minimum purity of 95% provides a reliable quality benchmark. This reduces the risk of catalyst deactivation by unknown impurities, ensuring reproducible yields and minimizing the need for costly purification steps prior to use. This makes it a more reliable choice than sourcing from an unverified supplier offering an undefined purity.

Simplified Safety Protocols for Labs

Laboratories with limited specialized ventilation or waste handling capacity will benefit from the compound's specific, well-defined hazard profile (H302, H315, H319, H335) . This profile lacks the organ toxicity warnings (H373) sometimes associated with simpler aryl boronic acids, streamlining safety documentation, storage requirements, and personal protective equipment (PPE) protocols.

Application
Selection Property
Validation Focus
Kinase/GPCR SAR studies
Naphthyridine pharmacophore with electron-donating substituent
Target binding and metabolic stability modulation
Microwave-assisted parallel synthesis
Microwave-compatible boronic acid reactivity
High-throughput coupling efficiency and yield
Sensitive catalytic processes
Vendor-specified minimum purity benchmark
Catalyst compatibility and batch consistency
Simplified lab safety protocols
Defined GHS hazard classification
Safety documentation and PPE requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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